molecular formula C11H13BrO2 B1473844 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene CAS No. 1369875-57-9

4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene

Cat. No.: B1473844
CAS No.: 1369875-57-9
M. Wt: 257.12 g/mol
InChI Key: AFVGACCRQFHASS-UHFFFAOYSA-N
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Description

4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene is a substituted benzene derivative of interest in advanced chemical synthesis and materials science research . This compound features a bromine atom and a cyclopropylmethoxy group on a methoxybenzene scaffold, making it a valuable multifunctional building block for constructing more complex molecular architectures . Researchers utilize this and related structures in various fields, including pharmaceutical development and materials chemistry, where it can serve as a key intermediate in nucleophilic substitution reactions, metal-catalyzed cross-couplings, and the preparation of novel compounds . This product is intended for use by qualified research professionals in a laboratory setting only. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-bromo-1-(cyclopropylmethoxy)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-13-11-6-9(12)4-5-10(11)14-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVGACCRQFHASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

O-Alkylation of Phenol Derivatives

A common initial step is the O-alkylation of a hydroxybenzene derivative with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane) to introduce the cyclopropylmethoxy group.

  • Typical procedure: React 4-iodophenol or 4-hydroxy-2-methoxybenzene with bromomethylcyclopropane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) under inert atmosphere. This yields 1-(cyclopropylmethoxy)-4-iodo- or 4-hydroxy-2-methoxybenzene derivatives, which are intermediates for further functionalization.

Methoxylation

Methoxy groups can be introduced by methylation of hydroxy groups using methylating agents such as methyl iodide or dimethyl sulfate, often in the presence of a base like potassium carbonate.

Alternatively, starting from difluorophenol derivatives, methoxy substitution can be introduced via nucleophilic aromatic substitution using potassium methoxide generated in situ, as demonstrated in related synthetic routes.

Selective Bromination

Selective bromination at the 4-position is typically achieved by electrophilic aromatic substitution using brominating agents such as bromine (Br2), N-bromosuccinimide (NBS), or 1,3-dibromo-5,5-dimethylhydantoin.

  • Reaction conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures (0°C to room temperature) to ensure regioselectivity and avoid polybromination.

  • Example: Bromination of 2-(cyclopropylmethoxy)-1-methoxybenzene with NBS in dichloromethane yields 4-bromo-1-(cyclopropylmethoxy)-2-methoxybenzene with high selectivity and yield.

Representative Synthetic Route

Step Reactants Reagents and Conditions Product Yield (%)
1 4-iodophenol + bromomethylcyclopropane K2CO3, DMF, 80°C, N2 atmosphere, 4 h 1-(cyclopropylmethoxy)-4-iodobenzene ~73%
2 1-(cyclopropylmethoxy)-4-iodobenzene Methoxylation via methylation or nucleophilic substitution 1-(cyclopropylmethoxy)-2-methoxy-4-iodobenzene Not specified
3 1-(cyclopropylmethoxy)-2-methoxybenzene Bromination with NBS or Br2, DCM, 0–25°C This compound High yield

Alternative Synthetic Approaches

  • From Difluorophenol Derivatives: A patented process involves reacting 3,4-difluorophenol with benzyl bromide and potassium carbonate in 2-butanone to form benzyloxy-difluorobenzene intermediates. Subsequent methoxylation, debenzylation under hydrogenation conditions, O-alkylation with bromomethylcyclopropane, and final bromination with NBS or hydantoin-based brominating agents yield the target compound or its close analogs.

  • Industrial Scale Considerations: Large-scale synthesis may utilize continuous flow reactors for bromination to improve selectivity and yield. Purification typically involves recrystallization and chromatographic techniques to achieve high purity suitable for pharmaceutical intermediates.

Reaction Mechanism Insights

  • O-Alkylation: The phenolate ion generated by deprotonation of the phenol attacks the electrophilic bromomethylcyclopropane, forming the ether linkage.

  • Methoxylation: Nucleophilic substitution or methylation introduces the methoxy group on the aromatic ring.

  • Bromination: Electrophilic aromatic substitution occurs preferentially at the para-position relative to the methoxy and cyclopropylmethoxy substituents due to their activating and directing effects, resulting in selective bromination at the 4-position.

Data Table Summarizing Key Reagents and Conditions

Step Reagent(s) Solvent Temperature Time Notes
O-Alkylation Bromomethylcyclopropane, K2CO3 DMF 80°C 4 h Inert atmosphere (N2)
Methoxylation Methyl iodide or potassium methoxide DMF or Toluene/NMP 25–80°C Variable May require base
Bromination N-bromosuccinimide (NBS) or Br2 Dichloromethane (DCM) 0–25°C 1–2 h Controlled addition to avoid polybromination

Summary of Research Findings

  • The bromination step is critical for regioselectivity and yield; NBS in DCM at low temperature is preferred for selective 4-position bromination.

  • O-Alkylation with bromomethylcyclopropane proceeds efficiently with potassium carbonate in DMF, yielding high purity intermediates.

  • Methoxylation can be achieved via methylation or nucleophilic substitution, depending on the starting material.

  • Industrial processes optimize these steps with continuous flow techniques and advanced purification to maximize efficiency.

Chemical Reactions Analysis

4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene finds applications in diverse research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene are compared below, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

Compound Name Molecular Formula Molecular Weight Key Substituents Key Differences
4-Bromo-1-isopropyl-2-methoxybenzene C₁₀H₁₃BrO 229.11 Isopropyl (1-position) Replaces cyclopropylmethoxy with a non-ether, branched alkyl group. Less steric rigidity.
4-Benzyloxy-2-bromo-1-methoxybenzene C₁₄H₁₃BrO₂ 305.16 Benzyloxy (4-position), Br (2-position) Substituent positions differ; benzyloxy is bulkier and more lipophilic.
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene C₉H₁₁BrO₃ 247.09 Methoxymethoxy (1-position) Ether chain (methoxymethoxy) offers flexibility vs. rigid cyclopropane.
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene C₁₁H₁₂BrClO 275.57 Br-methyl (2-position), Cl (4-position) Retains cyclopropylmethoxy but introduces bromomethyl and chlorine.

Physicochemical Properties

  • Lipophilicity : Cyclopropylmethoxy (logP ~2.1 estimated) is less lipophilic than benzyloxy (logP ~3.5) but more than methoxymethoxy (logP ~1.5), influencing solubility and membrane permeability .
  • Thermal Stability: Cyclopropane rings may reduce thermal stability compared to non-cyclic substituents due to ring strain.

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent 1 (Position) Substituent 2 (Position) Substituent 3 (Position)
This compound Cyclopropylmethoxy (1) Methoxy (2) Bromo (4)
4-Bromo-1-isopropyl-2-methoxybenzene Isopropyl (1) Methoxy (2) Bromo (4)
4-Benzyloxy-2-bromo-1-methoxybenzene Benzyloxy (4) Bromo (2) Methoxy (1)

Table 2: Molecular Weights and Key Properties

Compound Name Molecular Weight Boiling Point (°C) Melting Point (°C)
This compound 273.13 (est.) N/A N/A
4-Bromo-1-isopropyl-2-methoxybenzene 229.11 N/A N/A
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene 247.09 N/A N/A

Biological Activity

4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a bromine atom and methoxy groups on a benzene ring, along with a cyclopropylmethoxy substituent. This unique structure may influence its interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in the body. These interactions may modulate cellular signaling pathways, impacting processes such as cell proliferation, apoptosis, and inflammation.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains, suggesting its utility in developing antimicrobial agents.
  • Anticancer Properties : Preliminary studies indicate that it may have cytotoxic effects on cancer cells, making it a candidate for further investigation in cancer therapeutics.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential benefits in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an antimicrobial agent .
  • Cytotoxicity Assays : A study assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer models. Results indicated significant reductions in cell viability at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
  • Inflammation Models : In vivo models of inflammation showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines. This suggests its potential role in managing conditions characterized by excessive inflammation .

Data Table of Biological Activities

Biological ActivityTest MethodologyObserved EffectReference
AntimicrobialMIC AssaysInhibition of bacterial growth
CytotoxicityMTT AssayReduced cell viability
Anti-inflammatoryCytokine MeasurementDecreased cytokine levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene
Reactant of Route 2
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4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene

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